![molecular formula C25H28N4O3 B2417887 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1251615-30-1](/img/structure/B2417887.png)
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide
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Description
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Research on compounds structurally related to 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide explores various synthetic routes and biological activities. These investigations often aim to develop new therapeutic agents by modifying the core structure to enhance activity or specificity towards biological targets.
Synthesis of Heterocyclic Compounds
Studies have focused on synthesizing novel heterocyclic compounds derived from pyrimidin-4-yl and pyrido[2,3-d]pyrimidines, showing potential as anti-inflammatory, analgesic, and anticancer agents. For instance, compounds with the pyrimidine core have been screened for their COX-1/COX-2 inhibition and exhibited notable analgesic and anti-inflammatory activities, highlighting their potential in developing new pharmaceuticals (A. Abu‐Hashem et al., 2020).
Anticancer Activity
Research into pyrimidin-4-yl acetamide derivatives, including structures similar to the query compound, has identified several with appreciable cancer cell growth inhibition properties. These findings are crucial for the development of new anticancer therapies, showcasing the relevance of these compounds in medicinal chemistry (M. M. Al-Sanea et al., 2020).
Antimicrobial Applications
Derivatives of pyridines, pyrimidinones, oxazinones, and related structures synthesized from starting materials like citrazinic acid have demonstrated good antibacterial and antifungal activities. These results suggest the potential use of these compounds in treating microbial infections, further emphasizing the importance of this chemical class in drug development (A. Hossan et al., 2012).
properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-27-23-11-12-28(15-19-7-4-3-5-8-19)16-22(23)25(31)29(18)17-24(30)26-14-20-9-6-10-21(13-20)32-2/h3-10,13H,11-12,14-17H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONMHHVXIWFSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide |
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